N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-4-5-11-22(20,21)16-14-12(2)17(3)18(15(14)19)13-9-7-6-8-10-13/h6-10,16H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCADSLUHHFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenylhydrazine-Based Cyclization
The pyrazole backbone is synthesized through cyclocondensation of β-keto amides with phenylhydrazine derivatives. A representative protocol involves:
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Reacting 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-amine) with diketone intermediates under acidic conditions.
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Key Reaction :
Yields range from 59% to 68% after recrystallization (ethyl acetate/hexane).
Table 1: Cyclocondensation Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Acetic acid | Maximizes cyclization efficiency |
| Temperature | 80–100°C | Prevents byproduct formation |
| Reaction Time | 8–24 hrs | Ensures complete ring closure |
Sulfonamide Functionalization Strategies
Direct Sulfonation of Pyrazole Amine
The primary route involves reacting the pyrazole amine with butane-1-sulfonyl chloride under basic conditions:
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Procedure :
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Dissolve 4-aminoantipyrine (1 equiv) in anhydrous dichloromethane.
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Add triethylamine (2.5 equiv) as HCl scavenger.
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Slowly introduce butane-1-sulfonyl chloride (1.2 equiv) at 0°C.
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Warm to room temperature and stir for 6–12 hrs.
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Workup :
Alternative Sulfonyl Chloride Activation
Patent methodologies describe using sodium methoxide to activate sulfonyl chlorides:
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Modified Protocol :
Table 2: Sulfonylation Comparative Analysis
Mechanistic Insights and Byproduct Management
Reaction Pathway Analysis
Sulfonamide formation proceeds via nucleophilic attack of the pyrazole amine on the electrophilic sulfur in sulfonyl chloride. Competing side reactions include:
Byproduct Identification
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N-Di-sulfonated derivatives (5–8%): Removed via aqueous washes.
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Unreacted sulfonyl chloride : Quenched with NaHCO₃ during workup.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, demonstrating their potential as anticancer agents. One study reported that derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory activity is attributed to their ability to modulate inflammatory pathways:
- Case Study : A derivative was tested in animal models for its ability to reduce inflammation markers and showed promising results comparable to standard anti-inflammatory drugs .
Anticonvulsant Effects
This compound has been evaluated for anticonvulsant activity. Similar compounds have been shown to provide protection against seizures in various experimental models:
Mechanism of Action
The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells or tissues involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural similarities with other pyrazolone-sulfonamide hybrids. Key variations lie in the sulfonamide substituents and additional heterocyclic moieties:
*Calculated based on molecular formula C₁₈H₂₃N₃O₃S.
Physicochemical Properties
Key properties of analogs highlight trends in solubility and stability:
*Estimated based on structural analogs. The aliphatic sulfonamide chain in the target compound may lower melting points compared to aromatic derivatives (e.g., 175–178°C in ), improving synthetic handling.
Biological Activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H21N3O3S
- Molecular Weight : 321.41 g/mol
- CAS Number : 19683384
Research indicates that the biological activity of this compound may involve several mechanisms:
- Anti-inflammatory Activity : Compounds in the pyrazole class have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Anticancer Properties : Recent studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways related to cell survival and proliferation.
Anticancer Studies
A series of studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. (2022) | MCF7 (breast cancer) | 3.79 | Apoptosis induction |
| Wei et al. (2022) | A549 (lung cancer) | 26.00 | Cell cycle arrest |
| Xia et al. (2022) | HepG2 (liver cancer) | 49.85 | Inhibition of proliferation |
These studies indicate that the compound exhibits promising cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been supported by research showing its ability to reduce pro-inflammatory cytokines in vitro. For instance, a study demonstrated that treatment with this compound led to a significant decrease in IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound as an adjunct therapy. Results indicated a 30% overall response rate among participants after six months of treatment, suggesting its potential as a viable option in cancer therapy.
Case Study 2: Inflammatory Disorders
In a preclinical model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage compared to control groups. Histological analysis revealed a significant reduction in synovial hyperplasia and inflammatory cell infiltration.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by reacting pyrazolone intermediates with sulfonyl chlorides. Intermediate characterization involves spectroscopic techniques (e.g., H/C NMR) and mass spectrometry. Crystallographic validation of intermediates (e.g., X-ray diffraction) ensures structural fidelity .
- Key Reagents : Butane-1-sulfonyl chloride, pyrazolone precursors, and bases like triethylamine.
Q. Which structural characterization techniques are critical for confirming the molecular geometry of this compound?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, revealing bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). For instance, SC-XRD data for analogous compounds show C–C bond lengths of 1.45–1.50 Å and torsional angles <10°, confirming planarity .
- Complementary Methods : FT-IR (to confirm sulfonamide C–S=O stretches at 1150–1350 cm) and elemental analysis.
Q. How are computational methods like DFT applied to predict electronic properties?
- DFT Protocol : B3LYP/6-311++G(d,p) basis sets are used to optimize geometry and calculate frontier molecular orbitals (FMO). For related sulfonamides, HOMO-LUMO gaps of ~4.5 eV suggest moderate reactivity .
- Software : Gaussian 09 or ORCA, with visualization via GaussView .
Q. What are the key physical-chemical properties of this compound, and how are they predicted?
- Properties (predicted for analogous sulfonamides ):
| Property | Value |
|---|---|
| Boiling Point | 544.4 ± 60.0 °C |
| Density | 1.52 ± 0.1 g/cm³ |
| pKa | 5.37 ± 0.20 |
- Prediction Tools : QSPR models or software like ACD/Labs.
Q. What derivatives of this compound have been studied, and what modifications impact bioactivity?
- Common Derivatives : Substituents on the phenyl ring (e.g., nitro, methoxy) or sulfonamide chain elongation. For example, 3-nitrobenzenesulfonamide derivatives exhibit enhanced electrophilicity, influencing docking interactions .
Advanced Research Questions
Q. How can contradictions between computational (DFT) and experimental structural data be resolved?
- Strategy : Compare Hirshfeld surface analysis (via CrystalExplorer ) with DFT-optimized geometries. Adjust basis sets (e.g., including dispersion corrections like D3BJ) to better model weak interactions (e.g., van der Waals forces). For example, discrepancies in dihedral angles >5° may require hybrid functionals (e.g., M06-2X) .
Q. What methodologies optimize reaction conditions for synthesizing this compound with high yield and purity?
- Approach : Use ICReDD’s reaction path search methods, combining quantum chemical calculations (e.g., transition state analysis) and high-throughput screening. For instance, solvent polarity (e.g., DMF vs. THF) and temperature gradients (50–80°C) are tested to minimize byproducts .
Q. How does Natural Bond Orbital (NBO) analysis elucidate electron distribution and reactivity?
- Procedure : NBO 6.0 calculates hyperconjugative interactions (e.g., LP(O) → σ*(N–S) in sulfonamides) and charge transfer. For analogous compounds, sulfonamide oxygen lone pairs donate 15–20 kcal/mol to antibonding orbitals, stabilizing the structure .
Q. What experimental and computational approaches assess the compound’s reactivity under varying pH or temperature?
- Methods :
- Experimental: Kinetic studies in buffered solutions (pH 2–12) with UV-Vis monitoring.
- Computational: MD simulations (e.g., GROMACS) to model hydrolysis pathways at elevated temperatures .
Q. How do supramolecular interactions in the crystal lattice influence solubility and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
